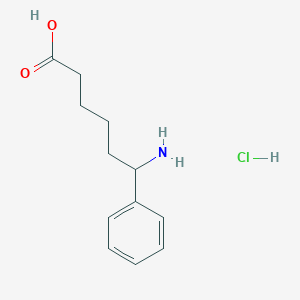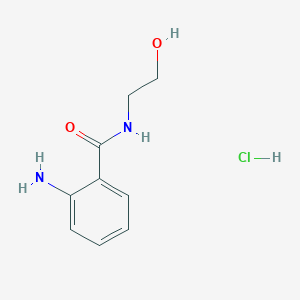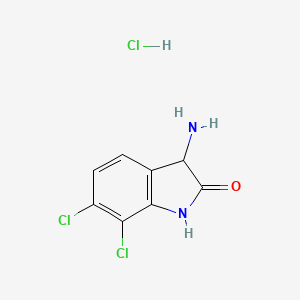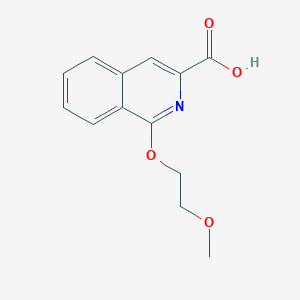
Acide 1-(2-méthoxyéthoxy)isoquinoléine-3-carboxylique
Vue d'ensemble
Description
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds This compound is characterized by its unique structure, which includes an isoquinoline ring system substituted with a methoxyethoxy group at the 1-position and a carboxylic acid group at the 3-position
Applications De Recherche Scientifique
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biology: Research in biological systems explores the interaction of the compound with various biomolecules and its effects on cellular processes.
Materials Science: The compound's unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of isoquinoline-3-carboxylic acid with 2-methoxyethanol under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-methoxyethanol replaces a leaving group on the isoquinoline ring.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid may involve large-scale reactions using specialized reactors and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as isoquinoline-3,4-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of isoquinoline-3-carboxylic acid derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often with the aid of a strong acid or base.
Major Products Formed:
Oxidation Products: Isoquinoline-3,4-dicarboxylic acid and other oxidized derivatives.
Reduction Products: Reduced isoquinoline-3-carboxylic acid derivatives.
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the biological system and the specific derivative being studied.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline-3-carboxylic acid: Lacks the methoxyethoxy group.
Isoquinoline-3,4-dicarboxylic acid: Contains an additional carboxylic acid group.
2-Methoxyethanol: A simpler compound without the isoquinoline ring.
Uniqueness: The presence of the methoxyethoxy group in 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid provides unique chemical and biological properties compared to other isoquinoline derivatives. This group can enhance solubility, modify reactivity, and influence biological activity.
Conclusion
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new drugs, materials, and biological studies. Further research and development will continue to uncover its full potential and applications.
Propriétés
IUPAC Name |
1-(2-methoxyethoxy)isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-6-7-18-12-10-5-3-2-4-9(10)8-11(14-12)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATIOYCJQRFHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


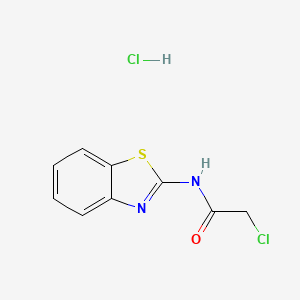
![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
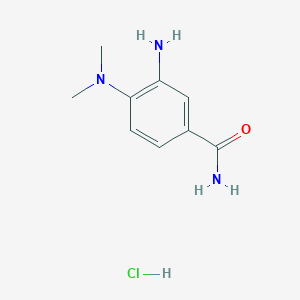
![2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide hydrochloride](/img/structure/B1522999.png)


![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)
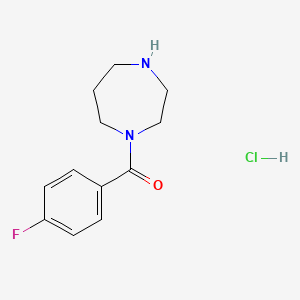
![3-[(2-Aminophenyl)amino]propanamide hydrochloride](/img/structure/B1523009.png)


